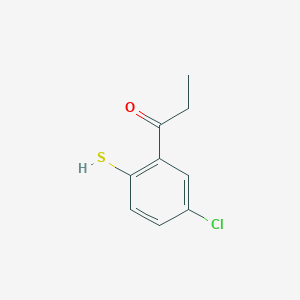

1-(5-Chloro-2-mercaptophenyl)propan-1-one

CAS No.:

Cat. No.: VC18816261

Molecular Formula: C9H9ClOS

Molecular Weight: 200.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClOS |

|---|---|

| Molecular Weight | 200.69 g/mol |

| IUPAC Name | 1-(5-chloro-2-sulfanylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C9H9ClOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 |

| Standard InChI Key | JJHSULXMNCMFRK-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)Cl)S |

Introduction

Synthesis and Preparation

The synthesis of 1-(5-Chloro-2-mercaptophenyl)propan-1-one typically involves the reaction of a suitable precursor, such as a chloro-mercaptobenzene derivative, with a propan-1-one moiety. This can be achieved through various organic synthesis methods, including Friedel-Crafts acylation or Grignard reactions, depending on the availability of starting materials.

Potential Applications and Biological Activity

While specific biological activity data for 1-(5-Chloro-2-mercaptophenyl)propan-1-one are not readily available, compounds with similar structures have shown potential in various biological applications. For instance, mercapto-containing compounds can exhibit antioxidant properties due to their ability to scavenge free radicals. Additionally, chloro-substituted phenyl rings are common in pharmaceuticals, suggesting potential therapeutic applications.

Related Compounds and Research Findings

Compounds with similar structures, such as chalcones and other aryl ketones, have been extensively studied for their anticancer, antioxidant, and antiproliferative activities . These studies provide a framework for understanding the potential biological activities of 1-(5-Chloro-2-mercaptophenyl)propan-1-one, although direct research on this compound is needed to confirm its specific properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume